molecular formula C8H5BrN2 B1338488 4-Bromo-1,8-naphthyridine CAS No. 54569-28-7

4-Bromo-1,8-naphthyridine

Cat. No.: B1338488
CAS No.: 54569-28-7
M. Wt: 209.04 g/mol
InChI Key: QYXNSNJTMIEAPG-UHFFFAOYSA-N
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Description

4-Bromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Mechanism of Action

Target of Action

4-Bromo-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds . This class of compounds has been found to have diverse biological activities and photochemical properties . They are used in the treatment of bacterial infections, as ligands, and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the primary targets of this compound could be various, depending on the specific application.

Mode of Action

One study has shown that a naphthalimide schiff base fluorescent probe, synthesized from 4-bromo-1,8-naphthalic anhydride, could realize the “turn-off” detection of cu2+ in acetonitrile solution . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in fluorescence intensity.

Biochemical Pathways

For instance, in the context of bacterial infections, it might interfere with essential bacterial processes, leading to their death .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific application. For instance, in the context of bacterial infections, the result of its action might be the death of the bacteria . In the context of its use as a fluorescent probe, the result of its action might be changes in fluorescence intensity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the study on the naphthalimide Schiff base fluorescent probe showed that the detection process had strong specificity and excellent anti-interference of other metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination of 1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or under mild heating conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications that are not possible with other halogenated naphthyridines. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

4-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSNJTMIEAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497525
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54569-28-7
Record name 4-Bromo-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,8-naphthyridin-4-ol (59 g, 400 mmol) in acetonitrile (500 ml) was added phosphorus oxide tribromide. The reaction mixture was heated to reflux. After 1 hour, the reaction mixture was carefully diluted with ice and the resulting solution was basified with ammonia solution (25%) to pH>7. The reaction mixture was partially concentrated in vacuo, then extracted with chloroform (4×500 ml). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford 4-bromo-1,8-naphthyridine.
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59 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 4-bromo-1,8-naphthyridine reacts with potassium amide in liquid ammonia?

A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of 4-amino-1,8-naphthyridine. This occurs primarily through the formation of a transient intermediate, 3,4-didehydro-1,8-naphthyridine. [] The study suggests that approximately 39% of the 4-amino product arises from a direct nucleophilic aromatic substitution (SNAr) mechanism. [] Interestingly, the reaction also yields a small amount of 3-ethynyl-2-(formylamino)pyridine, indicating a less common ring-opening pathway. []

Q2: How does the reactivity of this compound compare to other similar compounds in this study?

A2: The study compares the reactivity of this compound to its 2-bromo and 3-bromo counterparts. Unlike the 4-bromo derivative, 2-bromo-1,8-naphthyridine reacts to exclusively form 2-amino-1,8-naphthyridine, primarily through a tele-substitution mechanism. [] On the other hand, 3-bromo-1,8-naphthyridine displays a more complex reactivity profile, yielding a mixture of 3-amino and 4-amino products alongside ring-opened byproducts. [] These differences highlight how the position of the bromine substituent significantly influences the reaction pathway and product distribution.

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